[(1-Bromoethenyl)sulfanyl]benzene
Description
General Overview of Unsaturated Organosulfur Compounds in Organic Synthesis
Organosulfur compounds, organic molecules containing sulfur, are integral to both biological systems and modern chemical synthesis. youtube.com Nature abounds with these compounds; the amino acids cysteine and methionine, the antibiotic penicillin, and the pungent compound allicin (B1665233) in garlic are prominent examples. youtube.com In the laboratory, their unique properties are harnessed for a multitude of transformations.
Unsaturated organosulfur compounds, particularly those containing a carbon-carbon double bond adjacent to the sulfur atom, are highly valued reagents. researchgate.netpressbooks.pub Vinyl sulfides, such as phenyl vinyl sulfide (B99878), are notable for their versatile reactivity. orgsyn.org They can act as electron-rich alkenes in various cycloaddition reactions and can be deprotonated to form α-metallated sulfides that react with electrophiles. orgsyn.org Furthermore, the sulfur atom can be oxidized to create vinyl sulfoxides and vinyl sulfones, which are excellent Michael acceptors and reactive partners in Diels-Alder reactions. orgsyn.orgsigmaaldrich.com This ability to tune the electronic nature of the double bond through oxidation at the sulfur atom makes unsaturated organosulfur compounds powerful tools in the synthetic chemist's arsenal.
Structural Elucidation and Nomenclature of [(1-Bromoethenyl)sulfanyl]benzene within Substituted Vinyl Sulfides
The compound this compound is a member of the substituted vinyl sulfide family. Its formal name is derived from the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for sulfides (also known as thioethers). chemistrysteps.comlibretexts.org
According to systematic nomenclature, the smaller group attached to the sulfur is treated as a substituent on the larger parent chain. chemistrysteps.com In this case, the ' (1-bromoethenyl)sulfanyl' group is a substituent on the benzene (B151609) ring. An alternative, and equally valid, systematic name is to treat the phenylthio group as a substituent on the ethene parent, leading to the name 1-bromo-1-(phenylthio)ethene . A common name for this compound would be 1-bromovinyl phenyl sulfide . libretexts.org
Table 1: Nomenclature of this compound
| Type | Name | Basis |
|---|---|---|
| Systematic (IUPAC) | This compound | Benzene as parent |
| Systematic (IUPAC) | 1-Bromo-1-(phenylthio)ethene | Ethene as parent |
| Common | 1-Bromovinyl phenyl sulfide | Functional class name |
The structure consists of a benzene ring attached to a sulfur atom, which in turn is bonded to a vinyl group (C=C double bond). The bromine atom is attached to the same carbon of the vinyl group as the sulfur atom.
While direct synthesis routes for this specific molecule are not prominently documented, a plausible method involves the dehydrobromination of a precursor like 1,2-dibromo-1-(phenylthio)ethane. This type of reaction, known as an E2 elimination, typically involves treating the substrate with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.orgmsu.edu The stereochemistry of such eliminations is highly dependent on the conformation of the starting material. libretexts.org
Importance of Vinyl Halides as Synthetic Intermediates in Modern Organic Chemistry
Vinyl halides, organic compounds where a halogen atom is directly attached to a carbon-carbon double bond, are exceptionally useful intermediates in synthesis. msu.edu Their utility stems from the diverse range of reactions they can undergo.
One of their most significant applications is in transition-metal-catalyzed cross-coupling reactions. msu.edu Vinyl halides are common substrates in foundational reactions such as the Suzuki-Miyaura coupling, Stille coupling, and Heck coupling, which form new carbon-carbon bonds and are central to the construction of complex organic molecules, including pharmaceuticals and materials. They can also participate in the formation of carbon-heteroatom bonds.
Furthermore, vinyl halides can be converted into valuable organometallic reagents. For instance, they react with magnesium to form vinyl Grignard reagents and with organolithium compounds to generate vinyllithium (B1195746) reagents. msu.eduyoutube.com These reagents are potent nucleophiles used to create new carbon-carbon bonds by reacting with a wide array of electrophiles.
Vinyl halides also undergo elimination reactions, typically through dehydrohalogenation with a strong base, to produce alkynes. orgsyn.org This transformation is a cornerstone of alkyne synthesis and demonstrates the synthetic flexibility of the vinyl halide functional group. The stereochemistry of the starting vinyl halide is often retained in the alkyne product, providing a degree of stereochemical control. orgsyn.org
Table 2: Key Transformations of Vinyl Halides
| Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|
| Cross-Coupling | Palladium or Copper catalysts, Boronic acids (Suzuki), Organostannanes (Stille), Alkenes (Heck) | Substituted Alkenes, Diaryl compounds | C-C bond formation |
| Grignard Formation | Magnesium (Mg) | Vinyl Grignard Reagents | Carbon nucleophiles |
| Lithiation | Organolithium Reagents (e.g., n-BuLi) | Vinyllithium Reagents | Carbon nucleophiles |
| Dehydrohalogenation | Strong Base (e.g., NaNH₂) | Alkynes | Formation of C-C triple bonds |
Historical Context and Evolution of Research on Related Aryl Thioether Systems
The synthesis of aryl thioethers, compounds containing a sulfur atom bonded to an aromatic ring and an alkyl or aryl group, has a long history. Traditional methods often relied on nucleophilic aromatic substitution (SNAr), where a thiol or thiolate displaces a leaving group on an electron-deficient aromatic ring. masterorganicchemistry.com However, these methods often required harsh conditions and were limited to specific types of substrates.
The advent of transition-metal catalysis revolutionized the synthesis of aryl thioethers. libretexts.orgnih.gov Early examples, such as Ullmann-type couplings, used copper catalysts but still demanded high temperatures. libretexts.org A major breakthrough came with the development of palladium-catalyzed methods, often referred to as Buchwald-Hartwig amination/thioetherification reactions, which proceed under much milder conditions. libretexts.orgnih.gov The success of these reactions is highly dependent on the choice of phosphine-based ligands, which coordinate to the palladium center and facilitate the catalytic cycle of oxidative addition, coordination, and reductive elimination. libretexts.org
More recently, research has focused on developing more sustainable and economical methods. This includes using less expensive metal catalysts based on copper, nickel, or zinc, and developing protocols that avoid the need for pre-functionalized starting materials through C-H activation strategies. sigmaaldrich.comlibretexts.org Photochemical and organocatalytic methods that operate under exceptionally mild, metal-free conditions are also at the forefront of modern research, offering new, greener pathways to this important class of compounds. masterorganicchemistry.comqmul.ac.uk
Properties
Molecular Formula |
C8H7BrS |
|---|---|
Molecular Weight |
215.11 g/mol |
IUPAC Name |
1-bromoethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7BrS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
LKASAGHKSNNTMN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(SC1=CC=CC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 1 Bromoethenyl Sulfanyl Benzene
Direct Synthesis Approaches to Vinyl Bromides Attached to Sulfanyl (B85325) Groups
Direct synthesis methods focus on creating the bromoethenyl group on a pre-existing phenyl sulfide (B99878) scaffold. These strategies typically involve either the addition of bromine to an unsaturated precursor followed by elimination, or the direct elimination from a saturated, halogenated precursor.
Bromination Reactions on Unsaturated Organosulfur Precursors
A plausible and direct route to [(1-Bromoethenyl)sulfanyl]benzene involves the bromination of phenyl vinyl sulfide. This method is a two-step sequence beginning with the electrophilic addition of bromine (Br₂) across the double bond of the vinyl group. This initial reaction forms the saturated intermediate, 1,2-dibromo-1-(phenylthio)ethane.
Following the formation of this dibrominated intermediate, a selective dehydrobromination reaction is required. The removal of one equivalent of hydrogen bromide (HBr) yields the desired this compound. This elimination is typically promoted by a base. The stereochemical outcome of the elimination can be influenced by the reaction conditions and the nature of the base employed chegg.commsu.edu. For the reaction to be effective, the base should be strong enough to abstract a proton but sterically hindered to minimize competing nucleophilic substitution reactions.
Elimination Reactions to Form the 1-Bromoethenyl Moiety
A more extensively documented approach involves the synthesis of a suitable precursor followed by an elimination reaction to generate the vinyl bromide moiety. A common precursor for this pathway is 1-bromo-2-(phenylthio)ethane.
This intermediate is synthesized by the reaction of diphenyl disulfide with bromine and ethylene gas in a solvent like dichloromethane orgsyn.org. The reaction proceeds through the in-situ formation of a phenylsulfenyl bromide species which then reacts with ethylene.
Alternatively, 1-bromo-2-(phenylthio)ethane can be prepared from the nucleophilic substitution of 1,2-dibromoethane with sodium thiophenoxide orgsyn.org. Once the 1-bromo-2-(phenylthio)ethane precursor is obtained, the crucial step is the dehydrobromination to form phenyl vinyl sulfide. However, for the synthesis of this compound, a precursor such as 1,1-dibromo-2-(phenylthio)ethane would be required, followed by a similar elimination of one equivalent of HBr.
The elimination step is critical and is typically achieved by refluxing the halogenated precursor with a strong, non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a particularly effective reagent for this transformation, leading to high yields of the corresponding vinyl sulfide orgsyn.org. The use of potassium hydroxide under phase-transfer catalysis conditions has also been reported as an effective method for this type of elimination researchgate.net.
| Precursor | Base/Reagent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 1-Bromo-2-(phenylthio)ethane | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dichloromethane | 65-74% | orgsyn.org |
| 1-Bromo-2-(phenylthio)ethane | Ethanolic Sodium Ethoxide | Ethanol/Benzene (B151609) | 50-65% | orgsyn.org |
Cross-Coupling Strategies for C-S and C-C Bond Formation
Cross-coupling reactions offer a powerful and versatile alternative for constructing the C-S bond of this compound, linking a phenylthio- moiety to a pre-formed bromoethenyl group.
Palladium-Catalyzed Coupling Reactions for Vinyl Bromide Linkage
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be readily applied to the formation of vinyl sulfides. The synthesis of this compound can be envisioned through the coupling of a vinyl bromide component with a sulfur nucleophile. A suitable reaction would involve the coupling of 1,1-dibromoethene with thiophenol or a thiophenol equivalent.
These reactions typically employ a palladium(0) catalyst in the presence of a phosphine (B1218219) ligand. Ligand choice is crucial for catalytic efficiency, with various monophosphine and bisphosphine ligands being effective nih.govorganic-chemistry.org. The reaction proceeds via a catalytic cycle involving oxidative addition of the vinyl bromide to the Pd(0) complex, followed by transmetalation or reaction with the thiolate, and subsequent reductive elimination to yield the product and regenerate the catalyst nih.govsemanticscholar.orgmdpi.com. While vinyl sulfides can sometimes act as catalyst poisons, careful selection of ligands and reaction conditions can lead to good yields organic-chemistry.org.
| Aryl/Vinyl Halide | Sulfur Source | Catalyst/Ligand | Base | Reference |
|---|---|---|---|---|
| Aryl Bromides | 1,3-Oxathiolanes (Vinyl Sulfide Surrogate) | Pd/Xantphos | NaOtBu | |
| Aryl Bromides | Triisopropylsilanethiol (TIPS-SH) | Pd/CyPF-tBu | LiOtBu | berkeley.edu |
| Alkenyl Bromides | Thiols | Pd/dppf | Not specified |
Nucleophilic Displacement of Halides by Thiophenolates
The direct reaction of a sulfur nucleophile with a vinyl halide, known as nucleophilic vinylic substitution (SNV), is another viable pathway. To synthesize this compound, this would involve the reaction of sodium thiophenolate with an excess of a 1,1-dihaloethene, such as 1,1-dibromoethene.
The mechanism of SNV reactions can be complex, often proceeding through an addition-elimination or an elimination-addition sequence rather than a direct SN2-type displacement researchgate.net. The success of the reaction depends on the nature of the leaving group, the nucleophile, and the substituents on the vinyl halide.
Recent advancements have also demonstrated that the C(sp²)–S bond can be formed under photochemical, catalyst-free conditions. This method involves the interaction between a vinyl halide and a thiolate anion to form a halogen-bonding complex, which, upon visible light irradiation, generates radical intermediates that combine to form the vinyl sulfide product nih.gov. This approach offers a sustainable alternative to metal-catalyzed methods.
Synthesis via Multicomponent Reactions Incorporating Benzene, Sulfur, and Bromoethenyl Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs involving sulfur can be applied to design a potential synthetic route.
For instance, a hypothetical MCR could be designed involving a benzene derivative, a source of sulfur, and a three-carbon bromo-alkyne precursor. Hydrosulfonylation of alkynes using aryl diazonium salts, a sulfur dioxide surrogate like K₂S₂O₅, and thiophenols has been shown to produce vinyl sulfones in a multicomponent fashion rsc.org. A variation of this radical-mediated process could potentially be adapted. Another approach could involve a nickel-catalyzed three-component reaction, which has been used to construct C-vinyl glycosides from terminal alkynes, boronic acids, and glycosyl bromides, suggesting that similar strategies could be developed for sulfur-containing analogues acs.org. The development of such a novel MCR would represent a significant advancement in the synthesis of functionalized vinyl sulfides.
Stereoselective Synthesis Considerations in Forming the 1-Bromoethenyl Geometry
The geometric configuration of the 1-bromoethenyl group, whether (E) or (Z), is critical as it influences the biological activity and the stereochemical outcome of subsequent reactions. The synthesis of stereochemically pure isomers of this compound can be achieved through several strategic approaches, primarily involving the hydrothiolation of a bromo-substituted alkyne or the cross-coupling of thiophenol with a stereodefined vinyl halide.
One of the most direct methods for controlling the stereochemistry is the cross-coupling reaction of a vinyl halide with a thiol. These reactions, often catalyzed by transition metals like palladium or copper, are known to proceed with retention of the double bond geometry. organic-chemistry.org Therefore, the synthesis of (E)- or (Z)-[(1-Bromoethenyl)sulfanyl]benzene can be accomplished by selecting the corresponding (E)- or (Z)-1,2-dibromoethene as the starting material for a reaction with thiophenol. The choice of catalyst and ligand system is crucial for achieving high yields and preventing isomerization. For instance, palladium complexes with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to be effective for the coupling of alkenyl bromides with thiols. organic-chemistry.org Similarly, copper(I) catalysts, sometimes in the form of recyclable copper oxide nanoparticles (CuO NPs), can facilitate this transformation under ligand-free conditions, also with retention of stereochemistry. organic-chemistry.org
Another powerful strategy is the hydrothiolation of alkynes. The stereochemical outcome of the addition of thiophenol to bromoacetylene is highly dependent on the reaction conditions and the catalyst employed. While radical additions often lead to a mixture of isomers, metal-catalyzed hydrothiolations can offer high stereoselectivity. For example, a copper-catalyzed decarboxylative cross-coupling of arylpropiolic acids with thiols has been developed, which provides (Z)-vinyl sulfides with high stereoselectivity. acs.orgwpmucdn.com This method could potentially be adapted for substrates relevant to the synthesis of this compound.
Furthermore, specific synthetic routes have been developed for the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids via a microwave-induced debrominative decarboxylation. researchgate.netorganic-chemistry.org The resulting (Z)-vinyl bromide can then serve as a precursor in a subsequent stereoretentive C-S cross-coupling reaction with thiophenol to yield the desired (Z)-[(1-Bromoethenyl)sulfanyl]benzene.
| Method | Precursors | Typical Catalyst/Reagent | Stereochemical Outcome | Key Features |
|---|---|---|---|---|
| C-S Cross-Coupling | (E/Z)-Vinyl Bromide + Thiol | Pd complexes (e.g., with dppf) or Cu catalysts (e.g., CuO NPs) | Retention of stereochemistry | High yields and functional group tolerance. organic-chemistry.org |
| Decarboxylative Cross-Coupling | Arylpropiolic Acid + Thiol | CuI / Cs₂CO₃ | High selectivity for (Z)-isomers | Tolerates a broad range of functional groups. acs.org |
| Microwave-Assisted Decarboxylation-Debromination | anti-2,3-Dibromoalkanoic Acid | Et₃N / DMF | High selectivity for (Z)-vinyl bromides | Rapid reaction times and high yields. researchgate.netorganic-chemistry.org |
Exploration of Novel Reagents and Catalysts for Enhanced Synthetic Efficiency
Recent advancements in synthetic organic chemistry have led to the development of novel reagents and catalysts that improve the efficiency, scope, and environmental footprint of vinyl sulfide synthesis. These innovations are directly applicable to the preparation of this compound.
Transition metal catalysis remains a cornerstone of C-S bond formation. Modern catalyst systems offer improvements in terms of reaction conditions, catalyst loading, and substrate scope.
Palladium Catalysis: Palladium complexes derived from inexpensive and robust ligands like dppf enable the cross-coupling of alkenyl bromides and thiols with low catalyst loadings and broad functional group tolerance. organic-chemistry.org
Copper Catalysis: Copper-based systems have gained prominence as a more economical alternative to palladium. The use of a soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, allows for a mild and versatile synthesis of vinyl sulfides with retention of stereochemistry. organic-chemistry.org Furthermore, heterogeneous catalysts like recyclable copper oxide nanoparticles (CuO NPs) facilitate the reaction under ligand-free conditions, simplifying product purification and catalyst recovery. organic-chemistry.org
Nickel Catalysis: Air-stable nickel precatalysts have been employed for the C-S cross-coupling of alkenyl triflates with thiols, providing a variety of thioethers under mild conditions and in short reaction times. organic-chemistry.org
Beyond traditional metal catalysis, other innovative approaches have emerged:
Metal-Free Hydrothiolation: Radical hydrothiolation of alkenes and alkynes mediated by atmospheric oxygen has been reported as a mild, metal-free method. researchgate.net While controlling stereoselectivity can be a challenge, this approach avoids the cost and toxicity associated with transition metals.
Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields in the synthesis of vinyl sulfide precursors. For example, the preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids can be achieved in minutes under microwave conditions. researchgate.netorganic-chemistry.org
These novel catalytic systems and energy sources represent significant progress toward more efficient, cost-effective, and sustainable methods for the synthesis of this compound and related vinyl sulfides.
| Catalyst/Reagent System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Palladium complexes with dppf ligand | C-S Cross-Coupling | Low catalyst loading, wide scope, high yields. | organic-chemistry.org |
| Recyclable CuO Nanoparticles | C-S Cross-Coupling | Ligand-free, recyclable catalyst, excellent yields. | organic-chemistry.org |
| [Cu(phen)(PPh₃)₂]NO₃ | C-S Cross-Coupling | Mild conditions, soluble catalyst, good to excellent yields. | organic-chemistry.org |
| Air-stable Nickel Precatalyst | C-S Cross-Coupling | Mild conditions, short reaction times, broad scope. | organic-chemistry.org |
| Atmospheric Oxygen | Radical Hydrothiolation | Metal-free, mild conditions. | researchgate.net |
| Microwave Irradiation | Decarboxylation-Debromination | Dramatically reduced reaction times, clean conditions. | researchgate.netorganic-chemistry.org |
Chemical Reactivity and Transformational Pathways of 1 Bromoethenyl Sulfanyl Benzene
Reactivity of the Vinyl Bromide Functional Group
The vinyl bromide portion of [(1-bromoethenyl)sulfanyl]benzene is a key site for chemical modification, offering pathways to a range of derivatives through substitution, coupling, addition, and radical processes.
Nucleophilic Substitution Reactions on the Vinylic Carbon
Direct nucleophilic substitution at a vinylic carbon, such as the one bearing the bromine atom in this compound, is generally challenging compared to its saturated sp³-hybridized counterpart. wikipedia.orgbyjus.com The increased s-character of the C-Br bond and the potential for repulsion between the incoming nucleophile and the π-electron cloud of the double bond make SN1 and SN2 reactions unfavorable under standard conditions. wikipedia.org However, nucleophilic vinylic substitution can proceed through alternative mechanisms, such as the addition-elimination pathway, particularly when the vinylic system is activated by electron-withdrawing groups. inflibnet.ac.in
Table 1: Examples of Nucleophilic Substitution on Vinyl Halides
| Nucleophile | Product Type | General Conditions | Reference |
|---|---|---|---|
| Thiolates | Vinyl Sulfide (B99878) | Base (e.g., NaH), polar aprotic solvent | organic-chemistry.org |
| Amines | Enamine | Palladium catalysis | organic-chemistry.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
The vinyl bromide functionality is an excellent handle for transition metal-catalyzed cross-coupling reactions, providing a powerful toolkit for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed with high chemo- and stereoselectivity, retaining the configuration of the double bond.
Suzuki Coupling: This palladium-catalyzed reaction couples the vinyl bromide with an organoboron compound (e.g., a boronic acid or ester). It is a versatile method for creating a new carbon-carbon bond where the bromine atom was. For this compound, a Suzuki coupling would yield a substituted styryl sulfide derivative.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. organic-chemistry.orgwikipedia.org This reaction is a cornerstone for the synthesis of substituted alkenes and would allow for the extension of the vinyl group in this compound, leading to the formation of substituted diene systems. thieme-connect.comacs.org The reaction is typically carried out in the presence of a base and a palladium catalyst. organic-chemistry.org
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the vinyl bromide with a terminal alkyne. nrochemistry.comwikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of conjugated enynes. Applying this to this compound would result in the formation of a phenylthio-substituted enyne. The reactivity of vinyl halides in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.comwikipedia.org
Negishi Coupling: The Negishi coupling employs a nickel or palladium catalyst to couple the vinyl bromide with an organozinc reagent. synarchive.comorganic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov
Table 2: Overview of Cross-Coupling Reactions for Vinyl Bromides
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | Substituted Alkene | organic-chemistry.org |
| Heck | Alkene | Pd catalyst, Base | Substituted Alkene/Diene | organic-chemistry.orgwikipedia.orgthieme-connect.com |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Enyne | nrochemistry.comwikipedia.orgorganic-chemistry.org |
Addition Reactions Across the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound can undergo addition reactions. The regioselectivity of these additions is influenced by both the bromine atom and the phenylsulfanyl group. The sulfur atom can stabilize an adjacent carbocation through resonance, potentially directing electrophilic attack to the carbon atom not bearing the bromine.
Electrophilic addition of reagents like hydrogen halides (HX) or halogens (X₂) is possible. For example, the addition of thioselenophosphinic acids to vinyl sulfides has been shown to proceed in a Markovnikov manner. tandfonline.comtandfonline.com The study of substituent effects in electrophilic additions to aryl vinyl sulfides helps in distinguishing between electrophilic and electron transfer mechanisms. rsc.orgrsc.org
Radical-Mediated Transformations
The vinyl bromide bond can be susceptible to homolytic cleavage under radical conditions, initiating a variety of transformations. Radical vinylation reactions using vinyl bromides with electron-withdrawing groups have been reported. rsc.org Furthermore, visible-light-induced photocatalysis has emerged as a powerful tool for the generation of vinyl radicals from vinyl halides, enabling novel transformations. acs.org These vinyl radicals can participate in substitution reactions and other coupling processes. rsc.org The pyrolysis of vinyl bromide is known to generate vinyl radicals at high temperatures. acs.org
Reactivity at the Sulfanyl (B85325) Sulfur Atom
The lone pairs of electrons on the sulfur atom make it a nucleophilic center and susceptible to oxidation.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfanyl group in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations significantly alter the electronic properties and reactivity of the molecule. The oxidation state of the sulfur atom can be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents for the conversion of sulfides to sulfoxides include mild oxidants like sodium periodate (B1199274) or one equivalent of hydrogen peroxide. A well-established procedure for the synthesis of phenyl vinyl sulfoxide involves the oxidation of phenyl vinyl sulfide with m-chloroperbenzoic acid (m-CPBA). orgsyn.org
Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents such as excess hydrogen peroxide, potassium permanganate, or Oxone®, yields the corresponding sulfone. wikipedia.org Vinyl sulfones are valuable synthetic intermediates, known to participate in Michael additions and cycloaddition reactions. nih.gov The synthesis of vinyl sulfones can also be achieved through various other methods, including the reaction of β-nitrostyrenes with sodium sulfinates. rsc.orgrsc.org
The electron-withdrawing nature of the resulting sulfoxide and sulfone groups would significantly impact the reactivity of the vinyl bromide moiety, generally making the double bond more electron-deficient and influencing its susceptibility to nucleophilic attack or participation in cycloaddition reactions.
Table 3: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation
| Transformation | Oxidizing Agent(s) | General Conditions | Reference(s) |
|---|---|---|---|
| Sulfide to Sulfoxide | m-CPBA, NaIO₄, H₂O₂ (1 equiv.) | Controlled temperature | orgsyn.orgjchemrev.com |
| Sulfide to Sulfone | H₂O₂ (excess), KMnO₄, Oxone® | Often requires heating | wikipedia.org |
S-Alkylation and S-Arylation Reactions
The sulfur atom in this compound possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. S-alkylation and S-arylation reactions lead to the formation of sulfonium (B1226848) salts, which are valuable intermediates for further transformations.
While direct S-alkylation and S-arylation studies on this compound are not extensively documented, the reactivity can be inferred from general reactions of thioethers and aryl vinyl sulfides. organic-chemistry.orgnih.gov The reaction of a sulfide with an alkyl halide is a classic method for forming a sulfonium salt. youtube.com Similarly, arylation can be achieved using activated arylating agents. Transition metal-catalyzed cross-coupling reactions, often employing palladium or copper, are common for forming C-S bonds and could be applied for the S-arylation of related thiol precursors to generate the parent compound or for the arylation of the sulfur atom itself under specific conditions. organic-chemistry.orgnih.gov
Table 1: Representative S-Alkylation and S-Arylation Reactions of Aryl Sulfides
| Reactant | Reagent | Catalyst/Conditions | Product Type | Ref. |
| Aryl Thiol | Alkyl Halide (e.g., CH₃I) | Base | Aryl Alkyl Sulfide | youtube.com |
| Aryl Thiol | Aryl Halide (e.g., Ar-Br) | Cu or Pd catalyst, Base | Diaryl Sulfide | nih.gov |
| Diaryl Sulfide | Alkylating Agent (e.g., Meerwein salts) | N/A | Triaryl Sulfonium Salt | nih.gov |
| Thiophenol | Arylboronic Acid | CuSO₄, 1,10-phenanthroline, O₂ | Diaryl Sulfide | organic-chemistry.org |
This table presents generalized reactions for aryl sulfides, which are expected to be analogous for this compound.
Sulfonium Salt Formation and Subsequent Reactivity
The formation of a sulfonium salt from this compound significantly alters its reactivity profile. The sulfur atom becomes positively charged, transforming the appended groups into good leaving groups and activating the vinyl system for nucleophilic attack.
Sulfonium salts are typically synthesized by reacting a sulfide with an alkylating or arylating agent. youtube.comnih.gov For instance, reacting this compound with a potent alkylating agent like methyl triflate would yield the corresponding S-methyl sulfonium salt. Another established method involves the activation of a corresponding sulfoxide with an acid anhydride (B1165640) in the presence of an alkene. nih.govbris.ac.uk
Once formed, these vinylsulfonium salts are powerful synthetic intermediates. They can act as Michael acceptors, undergoing conjugate addition with nucleophiles. Furthermore, they are known to participate in annulation reactions to form various heterocyclic structures. For example, vinylsulfonium salts react with 1,2- or 1,3-aminoalcohols to produce six- and seven-membered heterocyclic compounds like morpholines and benzoxazepines. bris.ac.uk The reaction proceeds through the in-situ generation of a vinyl sulfonium species followed by cyclization. β-(Trifluoromethyl)vinyl sulfonium salts have been shown to react with active methylene (B1212753) compounds to yield trifluoromethyl-substituted cyclopropanes or dihydrofurans, depending on the reaction conditions. acs.org
Table 2: Illustrative Reactions of Vinyl Sulfonium Salts
| Sulfonium Salt Type | Reactant | Conditions | Product Type | Ref. |
| α-Aryl Vinylsulfonium Salt | 2-Aminoethanol | K₂CO₃, Acetone/H₂O | Morpholine | bris.ac.uk |
| β-CF₃-Vinylsulfonium Salt | Active Methylene Compound | DBU, DMSO | CF₃-Cyclopropane | acs.org |
| β-CF₃-Vinylsulfonium Salt | Active Methylene Compound | NaH, THF/CH₂Cl₂ | CF₃-Dihydrofuran | acs.org |
This table showcases the reactivity of analogous vinyl sulfonium salts, indicating potential pathways for derivatives of this compound.
Reactions of the Benzene (B151609) Ring
The benzene ring of this compound can undergo functionalization through electrophilic aromatic substitution or by metallation followed by reaction with an electrophile. The regiochemical outcome of these reactions is directed by the "(1-bromoethenyl)sulfanyl" substituent.
Electrophilic Aromatic Substitution (EAS) Reactions Directed by Substituent Effects
In electrophilic aromatic substitution, the "(1-bromoethenyl)sulfanyl" group acts as a directing group, influencing the position of incoming electrophiles. The sulfur atom, being a member of Group 16, has lone pairs that can be donated to the aromatic ring through resonance, which typically directs incoming electrophiles to the ortho and para positions. lumenlearning.com However, sulfur is less effective at donating its lone pair than oxygen. Concurrently, the sulfur atom is electronegative, exerting an electron-withdrawing inductive effect. The vinyl group is also electron-withdrawing, and the bromine atom further enhances this effect.
Table 3: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| EAS Reaction | Reagents | Major Product(s) | Ref. (for directing effects) |
| Halogenation | Br₂, FeBr₃ | ortho- and para-bromo derivatives | uci.edu |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives | youtube.com |
| Sulfonation | Fuming H₂SO₄ | ortho- and para-sulfonic acid derivatives | lumenlearning.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkyl derivatives (subject to rearrangement) | uci.edu |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acyl derivatives | uci.edu |
Functionalization via Metallation and Subsequent Reactions
Aryl sulfides are known to direct ortho-lithiation upon treatment with strong bases like organolithium reagents. The sulfur atom coordinates to the lithium, directing the deprotonation to the adjacent ortho position on the benzene ring. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.
For this compound, treatment with a strong base such as n-butyllithium would be expected to lead to deprotonation at the ortho position of the benzene ring. The resulting organometallic intermediate can then react with electrophiles like aldehydes, ketones, carbon dioxide, or alkyl halides to yield ortho-substituted derivatives. It is important to note that deprotonation of the α-vinyl proton is a competing process, as observed in phenyl vinyl sulfide. orgsyn.org The presence of the bromo substituent on the vinyl group might also lead to lithium-halogen exchange as a potential side reaction.
Rearrangement Reactions and Cyclization Pathways
The structural features of this compound and its derivatives allow for various rearrangement and cyclization reactions, often leading to the formation of complex heterocyclic systems.
A notable rearrangement for analogous compounds is the thio-Claisen rearrangement, which occurs with allyl aryl sulfides. acs.org While the (1-bromoethenyl) group is not an allyl group, related bris.ac.ukbris.ac.uk-sigmatropic rearrangements could be envisaged under thermal or catalytic conditions in suitably modified derivatives.
More directly relevant are the cyclization reactions. The vinyl sulfide moiety is a key participant in various cycloaddition reactions. orgsyn.org For example, phenyl vinyl sulfide can act as an electron-rich alkene in [2+2], [3+2], and [4+2] cycloadditions. It is also a precursor to phenyl vinyl sulfoxide, which is a valuable reagent in Diels-Alder reactions. orgsyn.orgenamine.net
Furthermore, intramolecular cyclization is a plausible pathway. For instance, if the ortho position of the benzene ring is functionalized with a nucleophilic group, it could potentially attack the activated vinyl group, leading to the formation of a sulfur-containing heterocycle. Vinyl sulfides have also been utilized as aldehyde or ketone surrogates in the Fischer indole (B1671886) synthesis, reacting with arylhydrazines to form indoles. organic-chemistry.org This highlights the potential of the vinyl sulfide moiety within this compound to participate in cyclization cascades to build complex molecular architectures.
Spectroscopic Data for this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization and structural elucidation data for the chemical compound this compound could not be located. This includes a lack of available information for its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Raman spectroscopy.
Searches for the compound, also known as phenyl 1-bromovinyl sulfide, and its associated CAS number did not yield any experimental data pertaining to its specific spectroscopic fingerprint. While information is available for structurally related compounds such as (bromoethynyl)benzene, 1-bromo-2-(phenylsulfanyl)benzene, and various brominated and thiolated benzene derivatives, these molecules possess different structural features and, therefore, distinct spectroscopic properties. Using data from these related compounds would not provide a scientifically accurate representation of this compound.
The absence of published data suggests that this specific compound may be novel, not yet synthesized, or that its characterization data has not been made publicly available. Without experimental results, it is not possible to provide the detailed analysis of chemical shifts, coupling constants, fragmentation patterns, and vibrational modes as requested in the article outline.
Further research and synthesis of this compound would be required to generate the necessary spectroscopic data for a thorough structural analysis.
Spectroscopic Characterization and Structural Elucidation Studies
X-ray Crystallography for Solid-State Molecular Conformation and Packing
As of the latest available data, single-crystal X-ray diffraction studies have not been reported for [(1-Bromoethenyl)sulfanyl]benzene. The successful application of this technique requires the formation of a stable, single crystal of sufficient quality, which has either not been achieved or not been published in peer-reviewed literature for this specific compound or its immediate crystalline derivatives.
Consequently, detailed information regarding its solid-state molecular conformation, crystal packing, unit cell parameters, and intermolecular interactions, which are typically determined through X-ray crystallography, remains unavailable. Future research involving the successful crystallization of this compound would be necessary to elucidate these structural features.
In-Depth Theoretical and Computational Analysis of this compound Remains an Open Area of Scientific Inquiry
A comprehensive review of existing scientific literature reveals a notable absence of dedicated theoretical and computational studies on the chemical compound this compound. Despite the availability of computational research on related structures such as phenyl vinyl sulfide (B99878) and β-bromostyrene, specific data concerning the electronic structure, conformational landscape, and reactivity of this compound is not present in the public domain. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time.
The investigation of a molecule's properties through computational chemistry provides profound insights into its behavior and potential applications. Methodologies like Density Functional Theory (DFT) are powerful tools for elucidating molecular characteristics. However, the application of these methods to this compound has not yet been reported in published research.
For context, computational studies on analogous compounds have explored various aspects of their chemical nature. For instance, research on phenyl vinyl sulfide has included computational analysis of its reactivity in polymerization reactions. chemrxiv.org Similarly, theoretical investigations into the reaction mechanisms of thiophenol with bromoalkynes have been conducted using DFT calculations to map out potential energy surfaces. researchgate.net Studies on β-bromostyrene derivatives have also been a subject of synthetic and, to some extent, computational interest. nih.gov
These examples highlight the types of analyses that would be required to construct a thorough theoretical profile for this compound. Such an investigation would involve:
Theoretical and Computational Chemistry Investigations of 1 Bromoethenyl Sulfanyl Benzene
Intermolecular Interactions and Solvent Effects:Modeling how the molecule interacts with itself, other molecules, and different solvent environments to predict its behavior in solution.
Without primary research data from such calculations for [(1-Bromoethenyl)sulfanyl]benzene, any attempt to create the requested article would rely on speculation and extrapolation from dissimilar molecules, thereby failing the standard of scientific accuracy. The field awaits dedicated computational studies to illuminate the specific chemical properties of this compound.
Advanced Synthetic Applications of 1 Bromoethenyl Sulfanyl Benzene As a Versatile Building Block
Precursor in the Synthesis of Diverse Organic Frameworks
The strategic placement of a bromine atom on the vinyl group and the presence of a sulfur linkage to a benzene (B151609) ring make [(1-bromoethenyl)sulfanyl]benzene a highly valuable precursor for the synthesis of a variety of organic structures. This section details its application in constructing sulfur-containing heterocycles, novel π-conjugated systems, and chiral derivatives for asymmetric synthesis.
Construction of Sulfur-Containing Heterocyclic Compounds
While direct, documented examples of intramolecular cyclization of this compound to form simple thiophenes are not extensively reported in mainstream literature, the inherent reactivity of the vinyl bromide and the phenylthio group suggests its potential in forming various sulfur-containing heterocycles. General synthetic strategies for thiophene (B33073) synthesis often involve the reaction of 1,4-dicarbonyl compounds with a sulfur source, such as in the Paal-Knorr thiophene synthesis. ijprajournal.comwikipedia.orgorganic-chemistry.orgpharmaguideline.comderpharmachemica.com The vinyl bromide moiety in this compound could, in principle, undergo transformations to generate a suitable precursor for such cyclizations. For instance, conversion to a dicarbonyl derivative followed by treatment with a reducing agent and subsequent intramolecular cyclization could offer a pathway to substituted benzo[b]thiophenes.
Alternative strategies could involve metal-catalyzed cross-coupling reactions. For example, a palladium-catalyzed intramolecular C-S bond formation could potentially lead to the synthesis of thiophene derivatives. The reactivity of the vinyl bromide allows for various coupling reactions, which can be strategically employed to construct the necessary framework for cyclization.
Synthesis of Novel π-Conjugated Systems and Materials
The development of new π-conjugated materials is a cornerstone of modern materials science, with applications in organic electronics and photonics. This compound serves as a promising monomer for the synthesis of novel π-conjugated polymers. The vinyl bromide functionality is particularly amenable to polymerization reactions, such as those used to create poly(vinylene sulfide) derivatives.
While specific examples of the polymerization of this compound are not widely documented, the general principles of synthesizing polymers like poly(p-phenylene vinylene) (PPV) and poly(phenylene sulfide) (PPS) provide a framework for its potential application. nih.govrsc.orgcolab.wswikipedia.orgresearchgate.net For instance, a Yamamoto or Heck-type coupling reaction involving the vinyl bromide could lead to the formation of polymers with alternating phenylthio and vinylene units, resulting in novel π-conjugated systems with unique electronic and optical properties. The sulfur atom in the polymer backbone can significantly influence the material's properties, including its HOMO-LUMO gap and charge transport characteristics.
Formation of Chiral Derivatives for Asymmetric Synthesis
Chiral sulfoxides are valuable auxiliaries and ligands in asymmetric synthesis. wiley-vch.denih.govacs.orgillinois.edumdpi.com The sulfur atom in this compound can be oxidized to a sulfoxide (B87167), which, if the two groups attached to the sulfur are different (as they are in this case), creates a stereogenic center at the sulfur atom. The asymmetric oxidation of the sulfide (B99878) to a chiral sulfoxide is a key transformation. This can be achieved using various chiral oxidizing agents or catalytic systems.
The resulting chiral vinyl sulfoxide is a versatile intermediate. The vinyl group can participate in a range of stereoselective reactions, including Michael additions, Diels-Alder reactions, and conjugate additions of organometallic reagents, where the chiral sulfoxide group directs the stereochemical outcome of the reaction. Furthermore, the vinyl bromide moiety can be transformed into other functional groups, expanding the synthetic utility of these chiral building blocks.
Intermediate in the Preparation of Complex Molecules for Chemical Biology Research
The synthesis of complex molecules for chemical biology research often requires versatile intermediates that can be elaborated into a variety of structures. While specific examples of this compound being used as a direct intermediate in the synthesis of molecules for chemical biology are not prominently featured in the literature, its structural motifs are present in various biologically relevant compounds.
The phenylthio-vinyl scaffold can be found in molecules designed to interact with biological targets. The vinyl bromide functionality allows for the introduction of diverse substituents through cross-coupling reactions, enabling the generation of libraries of compounds for screening purposes. For example, Suzuki, Sonogashira, or Stille couplings can be employed to attach various aryl, alkyl, or heterocyclic groups, leading to a wide range of molecular architectures.
Utilization in the Development of Fine Chemicals and Specialty Materials
The unique reactivity of this compound makes it a valuable starting material for the synthesis of fine chemicals and specialty materials. The vinyl bromide group can undergo a variety of transformations, including nucleophilic substitution, elimination, and metal-catalyzed coupling reactions, to produce a diverse array of products.
For instance, hydrolysis of the vinyl bromide could lead to the corresponding ketone, which can then be used in a range of condensation reactions. Elimination of HBr would yield a terminal alkyne, a highly versatile functional group in organic synthesis. These transformations open up pathways to a wide range of specialty chemicals with specific applications in areas such as fragrances, agrochemicals, and pharmaceuticals.
Design and Synthesis of Functional Molecules for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound offers several possibilities for its incorporation into ligand scaffolds. The phenylthio group can act as a coordinating group for transition metals. Furthermore, the vinyl bromide moiety can be functionalized to introduce additional coordinating atoms, leading to the formation of bidentate or multidentate ligands.
For example, the bromine atom could be replaced with a phosphine (B1218219) group via a nucleophilic substitution or a metal-catalyzed coupling reaction. The resulting phosphine-sulfide ligand could then be used to form complexes with various transition metals, which could exhibit unique catalytic activities in reactions such as cross-coupling, hydrogenation, or hydroformylation. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by modifying the substituents on the phenyl ring.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Routes
The synthesis of vinyl sulfides has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic pathways to [(1-Bromoethenyl)sulfanyl]benzene and its derivatives.
Current research in organosulfur chemistry points towards several promising green synthetic strategies. These include catalyst-free reactions, the use of recyclable catalysts, and reactions conducted in greener solvents like water. For instance, the synthesis of vinyl sulfides has been achieved using recyclable copper oxide nanoparticles as a catalyst under ligand-free conditions, offering an excellent yield and stereoselectivity. organic-chemistry.org Another approach involves metal-free conditions, reacting sulfinic acid sodium salts with dibromides, which is both cost-effective and environmentally friendly. organic-chemistry.org
Future investigations for this compound could explore one-pot syntheses from readily available starting materials, minimizing purification steps and solvent usage. A potential route could involve the reaction of thiophenol with a suitable bromo-substituted acetylene (B1199291) derivative, catalyzed by environmentally benign metals or even under catalyst-free conditions. The development of such methods would be crucial for the large-scale and sustainable production of this compound.
Table 1: Comparison of Traditional and Potential Green Synthetic Routes for Vinyl Sulfides
| Feature | Traditional Synthetic Methods | Potential Green Synthetic Routes |
| Catalyst | Often requires precious metal catalysts (e.g., palladium). organic-chemistry.org | Recyclable nanoparticles (e.g., CuO), metal-free conditions. organic-chemistry.orgorganic-chemistry.org |
| Solvents | Often uses volatile organic compounds (VOCs). | Water, greener solvent alternatives. |
| Efficiency | Can involve multiple steps with intermediate purifications. | One-pot reactions, high atom economy. |
| Byproducts | May generate stoichiometric amounts of waste. | Minimal and non-toxic byproducts. |
Exploration of Photocatalytic and Electrochemical Transformations
Photocatalysis and electrochemistry are rapidly emerging as powerful tools in organic synthesis, offering mild and selective reaction conditions. These techniques could unlock novel transformations for this compound.
The vinyl sulfide (B99878) moiety is susceptible to a range of photocatalytic reactions. For example, visible-light-induced photocatalysis has been employed for the aerobic oxidation of sulfides to sulfoxides, using metal-free organic dyes as photosensitizers. This suggests that this compound could be selectively oxidized at the sulfur atom to produce the corresponding sulfoxide (B87167) or sulfone, which are valuable building blocks in their own right.
Electrochemical methods also present exciting possibilities. The electrochemical synthesis of vinyl sulfones from styrenes and sulfinates has been demonstrated, showcasing the potential for electrosynthesis to create new carbon-sulfur bonds. researchgate.net For this compound, electrochemical methods could be explored for polymerization, creating novel sulfur-containing polymers with interesting electronic and material properties. Furthermore, the bromo-substituent could potentially be targeted in electrochemical cross-coupling reactions.
Investigation into Bio-inspired Synthetic Pathways
Nature provides a rich blueprint for the synthesis of complex molecules under mild, aqueous conditions. Bio-inspired and biocatalytic approaches are therefore a highly attractive avenue for future research into the synthesis of this compound and its derivatives.
Enzymes, for instance, offer unparalleled selectivity and efficiency. While direct enzymatic synthesis of this specific compound is not yet reported, research on the enzymatic polymerization of vinyl monomers provides a conceptual framework. rsc.org Enzymes like laccases and peroxidases can initiate radical polymerization of vinyl compounds. rsc.org Future work could explore the possibility of using engineered enzymes to catalyze the formation of the vinyl sulfide bond or to polymerize this compound monomers.
Furthermore, the study of organosulfur compounds in biological systems, such as those found in garlic (Allium sativum), can provide inspiration for new synthetic strategies. nih.gov These natural products are synthesized through complex enzymatic cascades, and understanding these pathways could lead to the development of novel, bio-inspired catalysts for the synthesis of artificial organosulfur compounds.
Design of Derivatives with Tunable Electronic and Steric Properties
The functional groups of this compound—the phenyl ring, the vinyl group, the sulfur atom, and the bromine atom—all offer opportunities for modification to create derivatives with tailored properties.
The electronic properties of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring. This would, in turn, influence the reactivity of the vinyl group and the sulfur atom. For example, an electron-donating group would increase the electron density on the sulfur atom, potentially enhancing its nucleophilicity and its ability to coordinate to metal centers. Conversely, an electron-withdrawing group would make the vinyl group more susceptible to nucleophilic attack.
The steric environment around the reactive centers can also be modulated. Introducing bulky substituents on the phenyl ring could influence the stereochemical outcome of reactions at the vinyl group or be used to control the packing of molecules in the solid state. The bromine atom is also a key functional handle for introducing further diversity through cross-coupling reactions, allowing for the attachment of a wide range of other functional groups. The ability to systematically tune these properties is crucial for applications in areas such as organic electronics and materials science. rsc.orgnih.gov
Table 2: Potential Effects of Substituents on the Properties of this compound Derivatives
| Substituent Position | Type of Substituent | Potential Effect on Electronic Properties | Potential Effect on Steric Properties |
| Phenyl Ring | Electron-donating (e.g., -OCH₃) | Increased electron density on sulfur and vinyl group. | Can influence solid-state packing. |
| Phenyl Ring | Electron-withdrawing (e.g., -NO₂) | Decreased electron density on sulfur and vinyl group. | Can influence solid-state packing. |
| Vinyl Group | Alkyl or aryl groups | Can alter the electronics and sterics of the double bond. | Can direct the stereochemistry of subsequent reactions. |
| Bromine Atom | Replacement via cross-coupling | Introduction of a wide variety of functional groups. | Significant alteration of local steric and electronic environment. |
Integration into Supramolecular Assemblies and Nanomaterials Science
The unique structural and electronic features of this compound make it an intriguing building block for the construction of supramolecular assemblies and advanced nanomaterials.
The phenyl ring can participate in π-π stacking interactions, a key driving force for self-assembly. rsc.org The sulfur atom can act as a coordination site for metal ions, enabling the formation of metallo-supramolecular structures. The vinyl group offers a site for polymerization or for "click" reactions to attach the molecule to larger scaffolds or surfaces. osti.gov
The resulting supramolecular structures could find applications in various fields. For example, self-assembled monolayers on metal surfaces could be used to modify surface properties for applications in electronics or sensing. Incorporation into polymers could lead to materials with novel optical or electronic properties. Furthermore, the presence of the bromine atom provides a handle for post-assembly modification, allowing for the creation of even more complex and functional materials. The study of how these molecules self-assemble on surfaces or in solution will be a key area of future research. nih.govorgsyn.org
Q & A
Basic: What synthetic methodologies are commonly employed for [(1-Bromoethenyl)sulfanyl]benzene, and what reaction conditions are critical for optimizing yield?
This compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. A key method involves reacting 1-bromoethenyl derivatives with thiophenol derivatives under inert atmospheres (e.g., N₂) in anhydrous solvents like DMF or acetone. For example, describes a similar synthesis route using dry DMF, potassium carbonate, and controlled temperatures (50–55°C) to achieve 70% yield. Critical parameters include:
- Solvent purity : Moisture can lead to side reactions (e.g., hydrolysis of the bromoethenyl group).
- Temperature control : Higher temperatures may promote decomposition, while lower temperatures slow reaction kinetics.
- Stoichiometry : Excess thiol improves substitution efficiency .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹, C=S vibrations near 650–750 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve the bromoethenyl and sulfanyl substituents on the benzene ring. Deuterated solvents (e.g., DMSO-d₆) are recommended to avoid signal overlap .
- X-ray diffraction : Determines crystal structure, bond lengths, and intermolecular interactions (e.g., weak C–H⋯S hydrogen bonds). Software like ORTEP-3 visualizes molecular geometry, while SHELXL refines crystallographic data .
Advanced: How can density functional theory (DFT) calculations complement experimental data in analyzing this compound’s electronic properties?
DFT studies (e.g., B3LYP/6-311G(d)) predict:
- Frontier molecular orbitals (HOMO-LUMO) : Reveal reactivity trends and charge transfer mechanisms. For analogous sulfanylbenzene derivatives, HOMO-LUMO gaps correlate with stability and optoelectronic properties .
- Molecular electrostatic potential (MEP) : Maps electron-rich regions (sulfanyl group) and electrophilic sites (bromoethenyl moiety), guiding reaction design .
- Vibrational frequencies : Validate experimental FT-IR data and assign ambiguous peaks .
Advanced: How can crystallographic data discrepancies (e.g., bond length variations) be resolved during structure refinement?
- Software tools : SHELXL refines structural models using least-squares minimization. Discrepancies between experimental and theoretical bond lengths may arise from thermal motion or crystal packing effects.
- Validation metrics : Check R-factors (<5% for high-quality data) and residual electron density maps to identify misplaced atoms .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene derivatives) to identify systematic errors .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as brominated compounds may release toxic vapors .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?
- Deuterated derivatives (e.g., this compound-d₅) enable tracking of reaction pathways via isotopic shifts in NMR or mass spectrometry. For example, deuterium labeling at the ethyl position simplifies signal assignment in complex mixtures .
- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps (e.g., C–Br bond cleavage) .
Advanced: What strategies mitigate challenges in synthesizing this compound derivatives with sterically hindered substituents?
- Protecting groups : Temporarily shield reactive sites (e.g., using tert-butyldimethylsilyl for -OH groups) to direct substitution to the bromoethenyl position .
- Microwave-assisted synthesis : Accelerates reactions under high pressure/temperature, reducing side-product formation in sterically crowded systems .
- Computational screening : Pre-screen substituent effects using DFT to predict steric clashes and optimize synthetic routes .
Basic: How do solvent polarity and proticity influence the reactivity of this compound in nucleophilic substitution reactions?
- Polar aprotic solvents (e.g., DMF, DMSO): Stabilize transition states via dipole interactions, enhancing nucleophilicity and reaction rates.
- Protic solvents (e.g., ethanol): Solvate nucleophiles, reducing their effectiveness. For example, achieved higher yields in DMF than in ethanol due to improved thiophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
